

GSK-J4 solubility and storage conditions

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Compound Focus: Gsk-J4

CAS No.: 1373423-53-0

Cat. No.: S007472

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Solubility & Storage Specifications

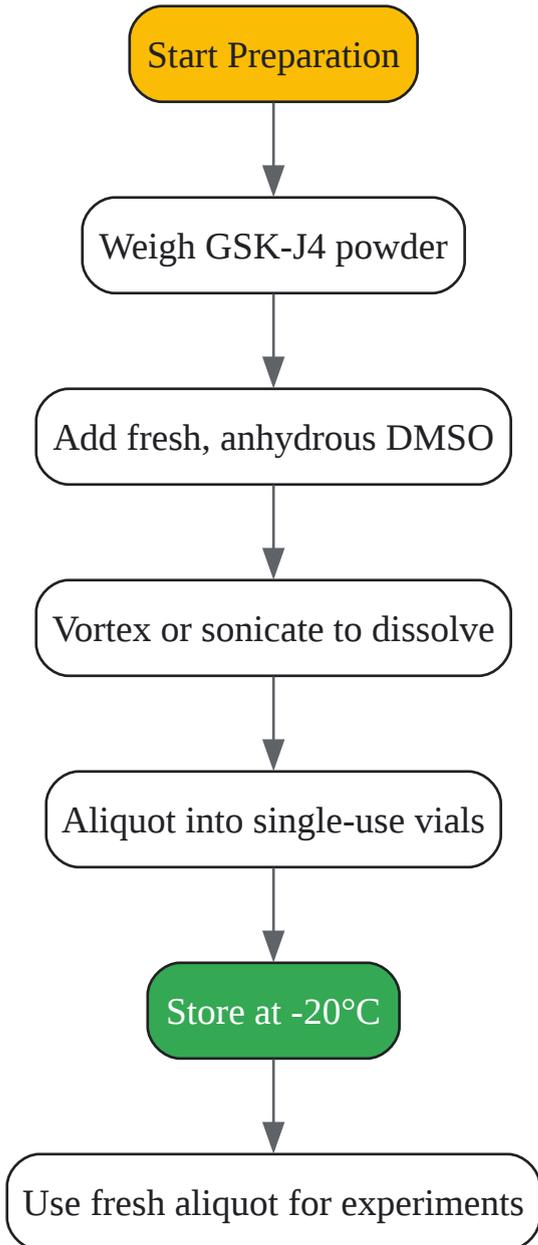
The table below summarizes the solubility and storage conditions for **GSK-J4** based on supplier data.

Property	Specifications
Solubility (General)	Soluble in DMSO (84-100 mg/mL) and ethanol (42-100 mg/mL) [1] [2] [3]. Insoluble in water [2].
Solubility (HCl Salt)	Soluble in DMSO (62.5 mg/mL), water (84 mg/mL), and ethanol (84 mg/mL) [4] [5].
Purity	≥98% [1] [3] [6]
Storage (Solid)	Recommendations vary: -20°C [4], 2-8°C [7] [3], or room temperature [1] [6]. For maximum stability, storing at -20°C in a desiccated container is a conservative approach [4] [3].
Storage (Solution)	DMSO stock solutions are stable for at least 6 months at -20°C [7]. Aqueous solutions should not be stored for more than one day [4].

Experimental Protocols

Preparing Stock Solutions

The following workflow outlines the general process for preparing a DMSO stock solution of **GSK-J4**.



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Key Considerations:

- **Use Fresh DMSO:** Moisture-absorbing DMSO can reduce solubility; always use a freshly opened bottle [2].
- **Aliquot:** Avoid repeated freeze-thaw cycles by preparing single-use aliquots [7] [5].

- **Warm if Necessary:** If the solution is stored at -20°C, allow it to warm to room temperature before use to ensure all components are in solution.

Preparing In Vivo Dosing Formulations

For animal studies, here are two validated formulations for administering **GSK-J4** [2]:

- **Formulation 1: Homogeneous Suspension**

- **Final Concentration:** 5 mg/mL
- **Vehicle:** 0.5% Carboxymethyl cellulose (CMC-Na) solution
- **Method:** Add 5 mg of **GSK-J4** to 1 mL of CMC-Na solution and mix thoroughly until a homogeneous suspension is achieved.

- **Formulation 2: Clear Solution**

- **Final Concentration:** 4.2 mg/mL (10.06 mM)
- **Vehicle:** 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% double-distilled water (ddH₂O)
- **Method:**
 - First, dissolve the drug in a small volume of DMSO (e.g., 50 µL of an 84 mg/mL DMSO stock solution).
 - Add PEG300 (400 µL) and mix well.
 - Add Tween-80 (50 µL) and mix well.
 - Finally, add ddH₂O (500 µL) to adjust the volume.

Troubleshooting FAQs

Q1: My **GSK-J4** solution has precipitated. What should I do?

- **A:** Briefly warm the vial in a 37°C water bath and vortex thoroughly. If the precipitate does not fully dissolve, the solution may have degraded or absorbed too much water; it is advisable to prepare a fresh stock solution from a new aliquot.

Q2: What is the difference between **GSK-J4** and its HCl salt?

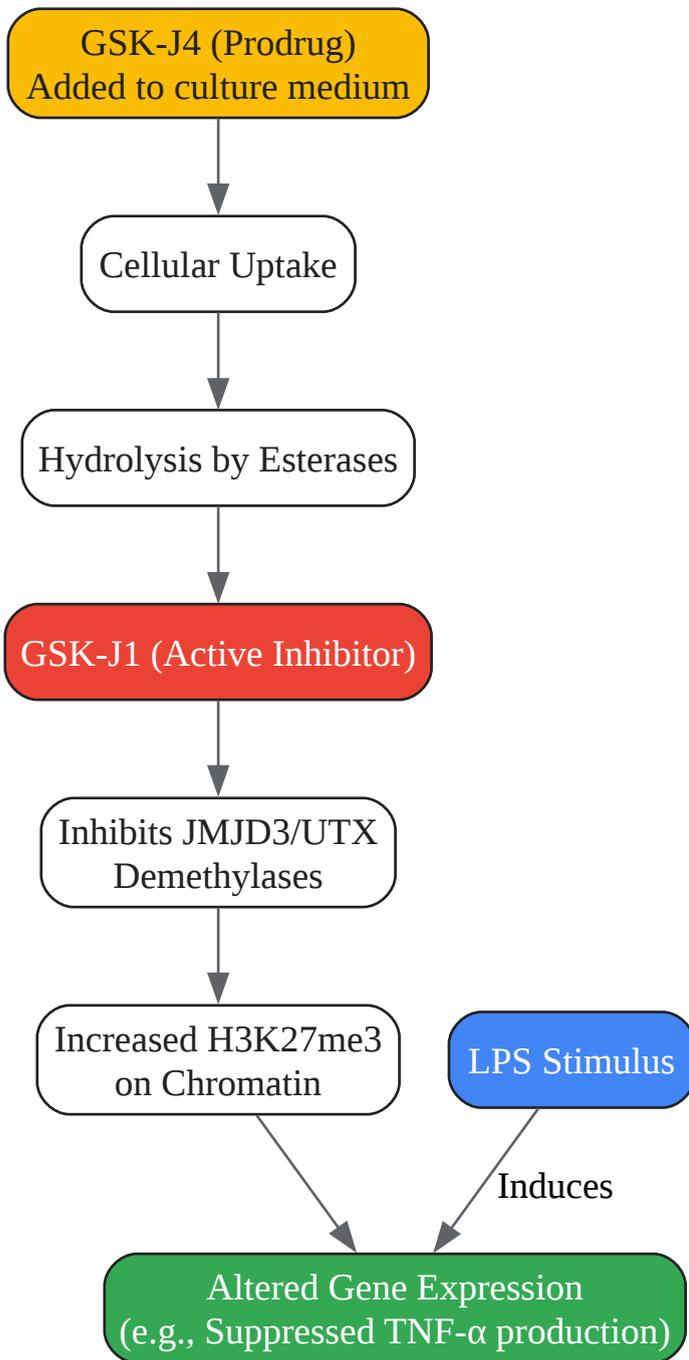
- **A:** **GSK-J4** hydrochloride is a salt form of the compound that generally offers higher solubility in aqueous solutions [8] [5]. Biologically, both forms function as cell-permeable prodrugs that are converted intracellularly into the active molecule, GSK-J1 [7] [4].

Q3: Why is my GSK-J4 treatment not showing the expected biological effect?

- **A:**
 - **Verify Bioactivity:** Confirm that your batch is biologically active by running a positive control, such as checking for increased **H3K27me3 levels** via Western blot in treated cells [5].
 - **Check Concentration:** The effective concentration can vary by cell type. Common working concentrations in cell culture range from **1 to 30 µM** [8] [7] [9].
 - **Confirm Intracellular Conversion:** Remember that **GSK-J4** is a prodrug. Its efficacy depends on cellular esterases converting it to GSK-J1. This process can vary between different cell types [7] [3].

Key Technical Notes

- **Mechanism of Action:** **GSK-J4** is a **cell-permeable prodrug** that is converted inside the cell by esterases to **GSK-J1** [7] [3]. GSK-J1 is the actual active compound that acts as a potent and selective inhibitor of the H3K27me3/me2 demethylases **JMJD3 (KDM6B)** and **UTX (KDM6A)** [4] [3].
- **Biological Workflow:** The diagram below illustrates the mechanism of action and a common application of **GSK-J4** in inhibiting inflammatory cytokine production.



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